molecular formula C16H15N3OS B4654959 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone

2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone

Cat. No. B4654959
M. Wt: 297.4 g/mol
InChI Key: ZTGIVPVFZZLLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone, also known as ETPQ, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. ETPQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The exact mechanism of action of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while inhibiting the production of inflammatory cytokines and chemokines. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been found to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer activity. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone. One area of research is the development of new synthetic methods for 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone that are more efficient and scalable. Another area of research is the elucidation of the exact mechanism of action of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone, which could lead to the development of more potent and selective derivatives. Finally, further studies are needed to evaluate the safety and efficacy of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in preclinical and clinical settings.

Scientific Research Applications

2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer activity. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.
In addition to its anti-cancer activity, 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory and anti-microbial effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as to have antibacterial and antifungal activity.

properties

IUPAC Name

2-ethylsulfanyl-3-(pyridin-2-ylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-21-16-18-14-9-4-3-8-13(14)15(20)19(16)11-12-7-5-6-10-17-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGIVPVFZZLLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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